molecular formula C16H15N3OS2 B2578105 N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034506-44-8

N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2578105
CAS No.: 2034506-44-8
M. Wt: 329.44
InChI Key: MSOUEFSGMPYQTC-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034506-44-8) is a synthetic organic compound with a molecular formula of C 16 H 15 N 3 OS 2 and a molecular weight of 329.44 g/mol . This molecule features a benzothiadiazole core, a structure known for its electron-withdrawing properties and utility in the development of conjugated polymers for electronic and optoelectronic applications, such as organic thin-film transistors, conductive polymers, and photovoltaic cells . The specific integration of the thiophene and cyclopentyl units in this compound suggests potential for use in materials science research, particularly in the synthesis of novel functionalized polymers. Thiophene-based polymers are prized for their exceptional electrical conductivity, optical properties, and thermal stability . Researchers can explore this compound as a building block (monomer) or as an electron-accepting unit in the design of advanced donor-acceptor type materials, which are critical for tuning the bandgap and electronic characteristics of resulting polymers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(11-5-6-12-13(10-11)19-22-18-12)17-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOUEFSGMPYQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene and cyclopentyl groups are then introduced via substitution reactions. Common reagents used in these steps include halogenated thiophenes, cyclopentyl halides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzo[c][1,2,5]thiadiazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated reagents and catalysts like palladium or copper complexes facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzo[c][1,2,5]thiadiazole moiety can produce partially or fully reduced derivatives.

Mechanism of Action

The mechanism by which N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application. In organic electronics, its electron-donating and accepting properties facilitate charge transport. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Organic Photovoltaics (OPVs)

Benzo[c][1,2,5]thiadiazole derivatives are widely used in OPVs due to their electron-withdrawing nature. Key analogues include:

Compound Name Structural Features Key Properties/Applications Reference
DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) Di-p-tolylamino-thiophene donor, benzo[c]thiadiazole-carbonitrile acceptor High charge mobility; used as donor material
DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) Di-p-tolylamino-phenyl donor, benzo[c]thiadiazole-carbonitrile acceptor Broader absorption spectrum than DTCTB
Target Compound Cyclopentyl-thiophene substituent, carboxamide linkage Potential for improved solubility (amide vs. carbonitrile)
  • Key Differences: The target compound’s carboxamide group replaces the carbonitrile in DTCTB/DTCPB, which may enhance solubility in polar solvents but reduce electron affinity.

Oxadiazole vs. Thiadiazole Derivatives

Replacing sulfur in benzo[c][1,2,5]thiadiazole with oxygen yields oxadiazole analogues (e.g., DTCPBO, DTCTBO):

  • DTCTBO : Exhibits a higher bandgap (~2.3 eV) than DTCTB (~1.8 eV) due to reduced electron deficiency in oxadiazole, limiting its utility in low-bandgap OPVs .
  • Target Compound : The thiadiazole core ensures stronger electron-withdrawing capability, favoring charge separation in solar cells .

Carboxamide-Containing Analogues in Medicinal Chemistry

Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () share structural motifs:

  • Common Features : Carboxamide linkages, thiophene/benzodioxole substituents.
  • Divergence : The target compound’s benzo[c]thiadiazole core is more electron-deficient than benzodioxole, favoring electronic applications over enzyme inhibition .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound features a benzo[c][1,2,5]thiadiazole core with a cyclopentyl substituent and a thiophene moiety . These structural elements are significant as they influence the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in cancer biology. Specifically, the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) has emerged as a notable target due to its role in oncogenic signaling pathways.

Key Findings

  • Inhibition of SHP2 :
    • A related study reported that benzo[c][1,2,5]thiadiazole derivatives exhibited significant inhibitory activity against SHP2 with an IC50 value of 2.11 μM for one derivative . This suggests that this compound may similarly inhibit SHP2 due to structural similarities.
  • Antitumor Activity :
    • Thiadiazole derivatives have been shown to possess antitumor properties. For instance, compounds with similar scaffolds demonstrated cytotoxic effects against various cancer cell lines . The exact mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
  • Pharmacological Properties :
    • The sulfonamide functional group present in some thiadiazole derivatives is known for its diverse pharmacological profiles, including antibacterial and anti-inflammatory activities. This could extend to this compound.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in signaling pathways:

  • Protein Tyrosine Phosphatase Inhibition : By inhibiting PTPs like SHP2, the compound may disrupt oncogenic signaling cascades that promote tumor growth and metastasis.
  • Cell Cycle Regulation : Compounds in this class may affect cell cycle progression by modulating key regulatory proteins involved in cell division.

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives:

StudyCompoundTargetIC50 ValueNotes
11gSHP22.11 μMSelective for SHP2 over SHP1 and PTP1B
VariousCancer CellsVariesInduced apoptosis in multiple lines

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclocondensation to form the thiadiazole core, followed by functionalization of the cyclopentyl-thiophene moiety. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide coupling .
  • Catalysts : Use of coupling agents like HATU or DCC for carboxamide bond formation to improve yield .
  • Temperature control : Maintain 0–5°C during thiophene-cyclopentyl intermediate formation to avoid side reactions .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC analysis (>95% purity) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Identify thiophene protons (δ 6.8–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.5 ppm), and amide NH (δ 8.2–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.42 for C₁₅H₁₃N₅O₃S₂) .
  • X-ray crystallography : Resolve 3D conformation and validate stereochemistry of the cyclopentyl group .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Include positive controls like doxorubicin .
  • Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to evaluate binding affinity (Kᵢ) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Strategies include:
  • Standardized protocols : Use uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled pH (7.4) .
  • Stability profiling : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂) over 24–72 hours .
  • Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solvent-induced artifacts .

Q. What computational approaches aid in target identification for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR or tubulin. Prioritize pockets with ΔG < −8 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
  • Pharmacophore modeling : Identify essential features (e.g., thiadiazole ring, carboxamide group) using Schrödinger’s Phase .

Q. How to design experiments to probe the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX or BCL-2) .
  • Western blotting : Quantify protein levels of signaling markers (e.g., phosphorylated ERK or AKT) .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis .

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